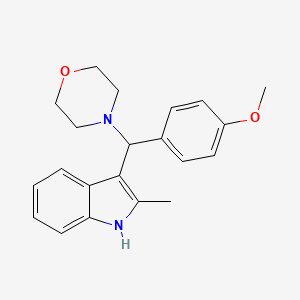![molecular formula C18H25N5O2 B12160295 N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12160295.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a synthetic organic compound with the following chemical formula:
C16H21N5O2
.Preparation Methods
Synthetic Routes::
Condensation Reaction:
Reductive Amination:
- Industrial-scale production typically employs the condensation reaction due to its efficiency and scalability.
- Optimization of reaction conditions, solvent choice, and catalysts ensures high yield and purity.
Chemical Reactions Analysis
Oxidation: Compound X is susceptible to oxidation under certain conditions, leading to the formation of its corresponding N-oxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and phosphorus pentachloride (for substitution).
Major Products: N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-hydroxy-1,2,3-benzotriazin-3(4H)-yl)butanamide (hydroxylation product).
Scientific Research Applications
Medicine: Compound X exhibits potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Chemical Biology: It serves as a valuable tool compound for studying enzyme-substrate interactions.
Industry: Used in the synthesis of other bioactive molecules.
Mechanism of Action
- Compound X likely exerts its effects by interfering with key cellular pathways, including DNA replication and protein synthesis.
- Molecular targets include enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H25N5O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C18H25N5O2/c1-2-22-11-5-7-14(22)13-19-17(24)10-6-12-23-18(25)15-8-3-4-9-16(15)20-21-23/h3-4,8-9,14H,2,5-7,10-13H2,1H3,(H,19,24) |
InChI Key |
DEFCEWRZYIVYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B12160216.png)


![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12160241.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160256.png)
![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12160260.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12160270.png)
![(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12160275.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160283.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12160290.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)
![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)
